molecular formula C10H17NO2 B1469381 8-Azaspiro[4.5]decane-2-carboxylic acid CAS No. 1508135-36-1

8-Azaspiro[4.5]decane-2-carboxylic acid

Cat. No. B1469381
M. Wt: 183.25 g/mol
InChI Key: UZXCQIFNKHIOLL-UHFFFAOYSA-N
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Description

“8-Azaspiro[4.5]decane-2-carboxylic acid” is a chemical compound . It is also known as "8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid" . The compound has a molecular weight of 283.37 g/mol .


Molecular Structure Analysis

The molecular structure of “8-Azaspiro[4.5]decane-2-carboxylic acid” is represented by the formula C15H25NO4 . The InChI code for this compound is 1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(10-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The chemical reactions involving “8-Azaspiro[4.5]decane-2-carboxylic acid” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Azaspiro[4.5]decane-2-carboxylic acid” include a molecular weight of 283.36 g/mol, an XLogP3-AA of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 3, an exact mass of 283.17835828 g/mol, a monoisotopic mass of 283.17835828 g/mol, a topological polar surface area of 66.8 Ų, a heavy atom count of 20, and a formal charge of 0 .

Scientific Research Applications

Crystal Structure Analysis

Research into the cyclohexane-based γ-spirolactams, including derivatives of 8-Azaspiro[4.5]decane, has provided detailed insights into their crystal structures. The studies reveal configurations, conformations, and crystal packing effects of these compounds, highlighting the intricate details of their molecular geometry. Such information is vital for understanding the physicochemical properties and potential reactivity of these molecules in various applications (Krueger et al., 2019).

Synthesis and Biological Activity

New synthetic pathways for 8-Azaspiro[4.5]decane derivatives have been developed, showing promise for the production of biologically active compounds. These synthetic approaches enable the efficient creation of novel compounds that could serve as potential leads for drug discovery projects (Ogurtsov & Rakitin, 2020). Additionally, specific derivatives have demonstrated anticancer activity against various cancer cell lines, indicating their potential therapeutic applications (Flefel et al., 2017).

Anticonvulsant Properties

Studies on N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane have shown significant anticonvulsant properties. These findings are crucial for the development of new treatments for epilepsy and other seizure-related disorders. The research provides insights into the compounds' mechanisms of action, potentially contributing to the design of more effective anticonvulsant medications (Kamiński et al., 2008).

Environmental Applications

A study on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines highlighted the potential environmental applications of 8-Azaspiro[4.5]decane derivatives. The research demonstrates their utility in treating water contaminants, thereby contributing to environmental protection efforts (Akceylan et al., 2009).

Safety And Hazards

The safety and hazards associated with “8-Azaspiro[4.5]decane-2-carboxylic acid” include the need to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions for the study and application of “8-Azaspiro[4.5]decane-2-carboxylic acid” are not specified in the search results .

properties

IUPAC Name

8-azaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-9(13)8-1-2-10(7-8)3-5-11-6-4-10/h8,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXCQIFNKHIOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azaspiro[4.5]decane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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